Yangonin

Cannabinoid Pharmacology Neuropharmacology Receptor Binding

Yangonin (CAS 500-62-9) is the only major kavalactone exhibiting quantifiable human CB1 receptor affinity (Ki = 0.72 μM) with >14-fold selectivity over CB2, and inhibits NF-κB via a unique suppression of RelA/p65 transactivation—not shared by kavain, methysticin, or desmethoxyyangonin. Its 2.5× higher anthelmintic potency (IC50 = 15.0 μM) and specific HepG2 apoptotic activity further differentiate it. Procure Yangonin for targeted CB1, NF-κB pathway, antiparasitic SAR, or DILI research where functional equivalence to other kavalactones leads to experimental failure.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 500-62-9
Cat. No. B192687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYangonin
CAS500-62-9
Synonyms4-Methoxy-6-(p-methoxystyryl)-2H-pyran-2-one
yangonin
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC(=CC(=O)O2)OC
InChIInChI=1S/C15H14O4/c1-17-12-6-3-11(4-7-12)5-8-13-9-14(18-2)10-15(16)19-13/h3-10H,1-2H3/b8-5+
InChIKeyXLHIYUYCSMZCCC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yangonin (CAS 500-62-9) Identity and Core Characteristics: A Procurement-Focused Baseline for Scientific Research


Yangonin (CAS 500-62-9) is a major kavalactone, a class of α-pyrone compounds, primarily isolated from the kava plant (Piper methysticum) [1]. It is one of six primary kavalactones and is chemically defined as a 4-methoxy-6-styryl-2H-pyran-2-one [1]. The compound has a molecular weight of 258.27 g/mol, a molecular formula of C15H14O4, and a purity standard of ≥98% [2]. Yangonin has been identified as a novel ligand for the human cannabinoid CB1 receptor and an inhibitor of NF-κB activation [1][3]. Its distinct molecular structure, featuring a para-methoxystyryl group at the 6-position of the pyrone ring, differentiates it from its saturated or demethoxylated analogs, which directly impacts its biological target engagement and selectivity [1].

Why Generic Kavalactone Substitution Fails: The Case for Yangonin's Distinct Target Engagement


Substituting Yangonin with another major kavalactone (e.g., kavain, methysticin, or desmethoxyyangonin) is scientifically unsound due to critical, quantifiable differences in target selectivity and off-target activity. A direct comparative study across five natural kavalactones and nine analogs revealed that Yangonin is the only molecule in the class to exhibit measurable affinity for the human CB1 receptor, with a Ki of 0.72 μM, while demonstrating selectivity against the CB2 receptor (Ki > 10 μM) [1]. This stands in stark contrast to its closest structural analog, desmethoxyyangonin, and other major kavalactones like kavain, which showed no binding [1]. Furthermore, Yangonin's mechanism of NF-κB inhibition is distinct, acting on RelA/p65 transactivation, a feature not shared by the class's broad, upstream signal interference [2]. Therefore, assuming functional equivalence among kavalactones can lead to experimental failure in CB1-related or NF-κB pathway studies, making Yangonin's procurement essential for targeted research applications.

Yangonin (500-62-9) Quantitative Differentiation Guide: Evidence for Scientific Selection


Unique CB1 Receptor Affinity and CB2 Selectivity vs. In-Class Kavalactones

In a direct head-to-head comparison, Yangonin was the only compound among five major natural kavalactones (kavain, dihydrokavain, methysticin, dihydromethysticin, desmethoxyyangonin) and nine synthetic analogs to exhibit quantifiable affinity for the human recombinant CB1 receptor [1]. Yangonin demonstrated a Ki of 0.72 ± 0.21 μM and an IC50 of 1.79 ± 0.53 μM for CB1, while all other tested kavalactones, including its closest structural analog desmethoxyyangonin, showed no binding at concentrations up to 10 μM [1]. Furthermore, Yangonin displayed >14-fold selectivity for CB1 over CB2 (Ki > 10 μM for CB2) [1].

Cannabinoid Pharmacology Neuropharmacology Receptor Binding

Superior Anthelmintic Potency Compared to Its Closest Natural Analog Desmethoxyyangonin

In a direct comparative study evaluating anthelmintic activity against Haemonchus contortus larvae, Yangonin exhibited significantly greater potency than its closest natural structural analog, desmethoxyyangonin [1]. Yangonin inhibited larval development with an IC50 of 15.0 µM, whereas desmethoxyyangonin was 2.5-fold less potent, with an IC50 of 37.1 µM [1]. This quantitative difference highlights the critical role of the 4-methoxy group on the pendant aryl ring of Yangonin for enhancing biological activity, a key feature absent in desmethoxyyangonin [1].

Antiparasitic Anthelmintic SAR

Marked Hepatocellular Toxicity: A Cautionary but Clear Differentiator from Kavain

A head-to-head in vitro toxicity study on human HepG2 hepatocytes revealed a stark difference in cytotoxic potential between two major kavalactones: Yangonin and kavain [1]. Yangonin displayed marked toxicity, causing approximately a 40% reduction in cell viability in an ethidium bromide (EB) assay, whereas kavain exhibited only minimal cytotoxicity under identical conditions [1]. Methysticin showed an intermediate, moderate concentration-dependent toxicity [1]. This quantitative variance in safety profile is critical for experimental design, especially in long-term or in vivo studies.

Toxicology Hepatotoxicity Drug Safety

Class-Wide Inability to Inhibit Alcohol Dehydrogenase (ADH): Confirming a Shared Negative Trait

A class-level inference can be made from a study showing that four major kavalactones, including Yangonin, (+/-)-kavain, methysticin, and desmethoxyyangonin, all failed to inhibit alcohol dehydrogenase (ADH) in vitro at concentrations up to 100 µM [1]. This shared negative result is significant as it rules out ADH inhibition as a mechanism for the claimed hepatotoxicity of kava, thereby confirming that Yangonin's observed hepatotoxic effects (detailed above) must arise from a different, compound-specific pathway [1].

Drug Metabolism Toxicology Pharmacokinetics

Yangonin (500-62-9) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating Selective CB1 Receptor-Mediated Signaling Pathways

This scenario directly leverages the unique, quantifiable affinity of Yangonin for the CB1 receptor (Ki = 0.72 μM) and its >14-fold selectivity over CB2 [1]. As demonstrated in Section 3, Yangonin is the only major kavalactone with this property. Research aimed at deciphering CB1-specific downstream effects (e.g., ERK1/2, JNK pathway modulation) without the confounding influence of CB2 activation or other kavalactone targets is ideally suited for Yangonin procurement. Its use is supported by studies showing it impairs ERK 1/2 and JNK activation but not p38 [2].

Anthelmintic Lead Optimization and SAR Studies

Yangonin's 2.5-fold higher potency against Haemonchus contortus larvae (IC50 = 15.0 µM) compared to desmethoxyyangonin (IC50 = 37.1 µM) makes it the superior natural scaffold for antiparasitic drug discovery [1]. This application is for researchers conducting structure-activity relationship (SAR) studies around the 4-methoxy group to enhance anthelmintic activity. The evidence confirms Yangonin as a more promising starting point than its demethoxylated analog for developing new veterinary anthelmintics [1].

Mechanistic Studies of Hepatocellular Apoptosis

The marked toxicity of Yangonin on HepG2 cells (~40% reduction in viability) compared to the minimal effect of kavain makes it a specific and potent tool for studying apoptosis pathways in liver cells [1]. This scenario is ideal for researchers investigating mechanisms of drug-induced liver injury (DILI) or the role of specific kavalactones in the rare hepatotoxicity associated with kava consumption. As the apoptotic pathway was identified as the primary mode of cell death [1], Yangonin can serve as a well-characterized inducer of apoptosis in these models.

NF-κB Pathway Studies Focused on RelA/p65 Transactivation

This application is for researchers dissecting the NF-κB signaling pathway. Yangonin offers a unique mechanism of action: it inhibits NF-κB activation by suppressing the transcriptional activity of the RelA/p65 subunit, without interfering with IκBα degradation or p65 nuclear translocation [1]. This precise, non-canonical point of intervention distinguishes it from broader NF-κB inhibitors. Procuring Yangonin is essential for studies aiming to modulate this specific step in the pathway, particularly in models of inflammation or cancer where RelA/p65 transactivation is a key driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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